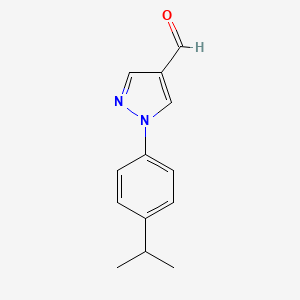

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10(2)12-3-5-13(6-4-12)15-8-11(9-16)7-14-15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMZTFXCGJBJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649831 | |

| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-83-6 | |

| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of novel therapeutic agents and functional materials. The document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science. We will delve into the two primary, field-proven synthetic strategies: the Vilsmeier-Haack cyclization of a hydrazone intermediate and the direct formylation of a pre-formed pyrazole ring. This guide offers detailed, step-by-step protocols, mechanistic insights, comparative analysis of the synthetic routes, and troubleshooting advice to enable the successful and efficient synthesis of the target compound.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] Specifically, 1-aryl-1H-pyrazole-4-carbaldehydes are versatile building blocks, with the aldehyde functionality serving as a synthetic handle for further molecular elaboration.[3][4] this compound is a valuable derivative in this class, with its substituted phenyl ring offering opportunities for modulating pharmacokinetic and pharmacodynamic properties.

The synthesis of pyrazole-4-carbaldehydes is most commonly and efficiently achieved through the Vilsmeier-Haack reaction.[2][3][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate.[5][6][7] This guide will explore the two most logical and experimentally validated approaches for the synthesis of this compound, providing the necessary detail for practical implementation in a laboratory setting.

Synthetic Pathways

There are two primary and reliable synthetic routes to this compound, both of which leverage the Vilsmeier-Haack reaction. The choice between these pathways often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway A: Two-Step Synthesis via Vilsmeier-Haack Cyclization of a Hydrazone

This approach involves the initial formation of a hydrazone, which then undergoes a one-pot cyclization and formylation using the Vilsmeier-Haack reagent. This is a convergent and often high-yielding route.[8][9][10]

Principle and Rationale: The reaction of a substituted hydrazine with a carbonyl compound readily forms a hydrazone. This intermediate, upon treatment with the Vilsmeier reagent (a chloroiminium salt), undergoes an intramolecular electrophilic attack to form the pyrazole ring, followed by formylation at the electron-rich 4-position.[1][11] This method is particularly advantageous as it constructs the desired substituted pyrazole ring and installs the aldehyde functionality in a single, efficient step from the hydrazone precursor.

Caption: Workflow for the two-step synthesis of the target molecule via a hydrazone intermediate.

Pathway B: Direct Formylation of 1-(4-Isopropylphenyl)-1H-pyrazole

This pathway involves the initial synthesis of the pyrazole core, followed by a separate formylation step. This is a more linear approach.

Principle and Rationale: The pyrazole ring is an electron-rich aromatic system that can undergo electrophilic substitution, primarily at the C4 position.[12] The Vilsmeier-Haack reaction provides a mild and efficient method for this formylation.[3][12] This pathway is logical when the parent pyrazole, 1-(4-isopropylphenyl)-1H-pyrazole, is readily available or can be synthesized in high purity.

Caption: Workflow for the direct formylation of a pre-synthesized pyrazole intermediate.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A (via Hydrazone) | Pathway B (Direct Formylation) |

| Number of Steps | 2 (Hydrazone formation, then Vilsmeier cyclization/formylation) | 2 (Pyrazole synthesis, then Vilsmeier formylation) |

| Convergence | More convergent | More linear |

| Starting Materials | (4-Isopropylphenyl)hydrazine, suitable carbonyl precursor | (4-Isopropylphenyl)hydrazine, 1,3-dicarbonyl compound |

| Potential Yield | Generally good to excellent yields reported for the Vilsmeier step.[8][10] | Yields can be variable depending on the reactivity of the pyrazole. |

| Purification | May require purification of the hydrazone intermediate. | Requires purification of the pyrazole intermediate. |

| Overall Efficiency | Often more efficient as the key bond formations occur in one pot. | Can be efficient if the starting pyrazole is readily accessible. |

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water; handle with extreme care.

Protocol for Pathway A: Vilsmeier-Haack Cyclization of a Hydrazone

Step 1: Synthesis of a Suitable Hydrazone Intermediate

-

A specific protocol for hydrazone formation would depend on the chosen carbonyl precursor. A general method for reacting a hydrazine with a ketone is provided below.[11]

-

Dissolve the carbonyl compound (1.0 eq.) in ethanol.

-

Add (4-isopropylphenyl)hydrazine hydrochloride (1.0 eq.) and sodium acetate (1.1 eq.) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon), cool anhydrous N,N-dimethylformamide (DMF) (4.0 eq.) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise to the stirred DMF, maintaining the temperature below 5 °C.[8]

-

Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add the hydrazone intermediate (1.0 eq.) portion-wise to the Vilsmeier reagent, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[8][10] Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[3]

Protocol for Pathway B: Direct Formylation of 1-(4-Isopropylphenyl)-1H-pyrazole

Step 1: Synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole

-

Dissolve (4-isopropylphenyl)hydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Add a 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal)) (1.0 eq.) to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography or recrystallization to yield pure 1-(4-isopropylphenyl)-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation

-

Prepare the Vilsmeier reagent as described in Pathway A, Step 2 (points 1-3).

-

Dissolve 1-(4-isopropylphenyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.[3]

-

The work-up and purification procedure is identical to that described in Pathway A, Step 2 (points 6-9).

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and reagents (especially DMF) are anhydrous.[8] |

| Insufficient reaction temperature or time. | Optimize the reaction temperature and time based on TLC monitoring. Temperatures can range from 60-120 °C.[3][10] | |

| Presence of Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of the Vilsmeier reagent. |

| Formation of Multiple Products | Side reactions due to excessive heat. | Maintain careful temperature control throughout the reaction. |

| Impure starting materials. | Ensure the purity of the hydrazone or pyrazole intermediate before the Vilsmeier-Haack step. | |

| Difficult Purification | Presence of polar by-products from DMF. | During work-up, ensure thorough washing of the crude product with water. Optimize the solvent system for column chromatography. |

Conclusion

The synthesis of this compound is reliably achieved through the Vilsmeier-Haack reaction. Both the two-step pathway involving a hydrazone intermediate and the direct formylation of a pre-synthesized pyrazole offer viable routes to this important synthetic building block. The choice of pathway will be dictated by factors such as starting material availability, desired scale, and laboratory capabilities. The detailed protocols and troubleshooting guidance provided herein are intended to facilitate the successful and efficient synthesis of this valuable compound for applications in drug discovery and materials science.

References

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

-

Synthesis of 4‐formylpyrazole derivatives 4 a,b. ResearchGate. Available at: [Link]

-

Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Royal Society of Chemistry. Available at: [Link]

-

Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of... ResearchGate. Available at: [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Available at: [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

-

Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. ResearchGate. Available at: [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide emphasizes the interpretation of spectral data, grounded in established principles and supported by data from analogous structures.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals and functional materials.[1] The precise characterization of such molecules is fundamental to understanding their structure-activity relationships and ensuring their purity and identity.[2] Spectroscopic analysis provides the foundational data for this characterization, enabling an unambiguous determination of the molecular structure.[3] This guide will detail the expected spectroscopic signature of the title compound, drawing on established knowledge of pyrazole derivatives.[4][5]

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with numbering conventions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[6]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved to avoid poor spectral resolution.[7]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7]

-

Data Acquisition:

-

¹H NMR: Utilize a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.[3]

-

¹³C NMR: Employ a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds. A greater number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[3]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

Predicted ¹H NMR Spectroscopic Data

The expected chemical shifts (δ) in ppm for this compound are summarized below. These predictions are based on the analysis of structurally similar pyrazole derivatives.[6][8]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | - |

| Pyrazole H-3 | 8.1 - 8.3 | Singlet | - |

| Pyrazole H-5 | 7.9 - 8.1 | Singlet | - |

| Phenyl H-2', H-6' | 7.5 - 7.7 | Doublet | ~8.5 |

| Phenyl H-3', H-5' | 7.3 - 7.5 | Doublet | ~8.5 |

| Isopropyl CH | 2.9 - 3.1 | Septet | ~7.0 |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet | ~7.0 |

Interpretation:

-

The aldehyde proton is expected to be the most deshielded proton, appearing as a sharp singlet downfield.

-

The pyrazole ring protons at positions 3 and 5 will appear as distinct singlets, with their exact chemical shifts influenced by the electronic effects of the substituents.

-

The aromatic protons of the 4-isopropylphenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets.

-

The isopropyl group will show a septet for the methine proton and a doublet for the six equivalent methyl protons, a classic coupling pattern.

Predicted ¹³C NMR Spectroscopic Data

The anticipated chemical shifts for the carbon atoms are detailed in the following table, based on known data for similar compounds.[6][8]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 184 - 188 |

| Pyrazole C-4 | 141 - 145 |

| Phenyl C-1' | 138 - 142 |

| Phenyl C-4' | 148 - 152 |

| Pyrazole C-3 | 139 - 143 |

| Pyrazole C-5 | 131 - 135 |

| Phenyl C-2', C-6' | 127 - 129 |

| Phenyl C-3', C-5' | 120 - 122 |

| Isopropyl CH | 33 - 35 |

| Isopropyl CH₃ | 23 - 25 |

Interpretation:

-

The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at the lowest field.

-

The chemical shifts of the pyrazole and phenyl ring carbons are in the aromatic region, with their specific positions determined by the electronic environment.

-

The aliphatic carbons of the isopropyl group will be found at the highest field (most shielded).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the obtained spectrum with literature data for known pyrazole derivatives to identify characteristic absorption bands.[3]

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| C=C and C=N stretch (aromatic/pyrazole) | 1500 - 1600 | Medium to Strong |

| C-H bend (aromatic) | 800 - 850 | Strong |

Interpretation:

-

The strong absorption band in the region of 1680-1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.

-

The two medium intensity bands around 2820 and 2720 cm⁻¹ are characteristic of the C-H stretch of an aldehyde.

-

Absorptions in the 1500-1600 cm⁻¹ region correspond to the stretching vibrations of the pyrazole and phenyl rings.

-

A strong band in the 800-850 cm⁻¹ range is indicative of the 1,4-disubstituted (para) phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

For this compound (C₁₃H₁₄N₂O), the following are expected:

-

Molecular Ion Peak ([M]⁺): m/z = 214

-

Major Fragments:

-

m/z = 199: Loss of a methyl radical ([M-CH₃]⁺) from the isopropyl group.

-

m/z = 185: Loss of the formyl radical ([M-CHO]⁺).

-

m/z = 171: Loss of the isopropyl group ([M-C₃H₇]⁺).

-

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provide a robust framework for the structural elucidation and characterization of this compound. While experimentally obtained spectra are the gold standard, this comprehensive analysis based on established principles and data from analogous compounds offers a reliable reference for researchers in the field. The detailed protocols and interpretations serve as a practical resource for ensuring the identity and purity of this valuable synthetic intermediate.

References

- New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- The Royal Society of Chemistry. (2016).

- BenchChem. (2025). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues.

- PMC. (2024).

- BenchChem. (2025).

- BenchChem. (2025). Technical Guide: Physicochemical Properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide.

- Ossila. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Chemical Properties and Synthetic Utility of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related N-aryl pyrazole-4-carbaldehydes to offer a robust predictive profile. We will delve into its physicochemical and spectroscopic characteristics, detail established synthetic protocols, explore its chemical reactivity, and discuss its applications as a key intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important chemical scaffold.

Introduction: The Significance of the Pyrazole-4-carbaldehyde Scaffold

The pyrazole nucleus is a well-established pharmacophore, forming the core of numerous approved drugs and bioactive molecules.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile synthetic handle for a variety of chemical transformations. This allows for the construction of diverse molecular libraries and the synthesis of complex heterocyclic systems.

The N-aryl substitution, in this case with a 4-isopropylphenyl group, plays a crucial role in modulating the physicochemical and pharmacological properties of the final products. The lipophilic isopropyl group can enhance membrane permeability and influence binding interactions with biological targets. Consequently, this compound represents a valuable, yet under-documented, building block for drug discovery programs, particularly in the pursuit of targeted therapies.[2]

Physicochemical and Spectroscopic Profile

While a specific CAS number for this compound is not readily found in major chemical databases, a positional isomer, 3-(4-isopropylphenyl)-1H-pyrazole-4-carbaldehyde, is listed with CAS Number 696646-74-9.[3] For the title compound, the following properties are predicted based on its structure and data from analogous N-aryl pyrazole-4-carbaldehydes.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.27 g/mol |

| Appearance | Likely a white to pale yellow or brown solid/powder at room temperature.[4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO. |

| Melting Point | Not available. Likely to be in the range of other solid N-aryl pyrazole aldehydes. |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following tables outline the expected spectral data.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | s | - |

| Pyrazole H-3 | 8.0 - 8.2 | s | - |

| Pyrazole H-5 | 7.9 - 8.1 | s | - |

| Phenyl H (ortho to pyrazole) | 7.5 - 7.7 | d | ~8.5 |

| Phenyl H (meta to pyrazole) | 7.3 - 7.5 | d | ~8.5 |

| Isopropyl CH | 2.9 - 3.1 | sept | ~7.0 |

| Isopropyl CH₃ | 1.2 - 1.4 | d | ~7.0 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 190 |

| Phenyl C (ipso, attached to N) | 148 - 152 |

| Pyrazole C-4 | 140 - 145 |

| Phenyl C (ipso, attached to CH) | 135 - 138 |

| Pyrazole C-3 | 138 - 142 |

| Pyrazole C-5 | 130 - 135 |

| Phenyl CH (ortho to pyrazole) | 127 - 129 |

| Phenyl CH (meta to pyrazole) | 120 - 122 |

| Isopropyl CH | 33 - 35 |

| Isopropyl CH₃ | 23 - 25 |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2960 - 2870 | Medium-Strong |

| C=O stretch (aldehyde) | 1700 - 1680 | Strong |

| C=N, C=C stretch (aromatic/heteroaromatic) | 1600 - 1450 | Medium-Strong |

Synthesis and Purification

The most common and efficient method for the synthesis of N-substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of an appropriate N-substituted pyrazole or the simultaneous cyclization and formylation of a suitable hydrazone.

Synthetic Pathway via Vilsmeier-Haack Reaction

The synthesis of this compound would typically proceed through the formylation of 1-(4-isopropylphenyl)-1H-pyrazole.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-(4-Isopropylphenyl)-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[6]

-

Formylation: Dissolve 1-(4-isopropylphenyl)-1H-pyrazole (1.0 eq) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to reflux (or a temperature between 60-120 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the substrate.[6]

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

-

Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[6]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent its decomposition.

-

Low-Temperature Addition: The reaction between DMF and POCl₃ is exothermic. Slow, controlled addition at low temperatures prevents uncontrolled side reactions and ensures the efficient formation of the chloroiminium ion.

-

Excess Vilsmeier Reagent: A slight excess of the Vilsmeier reagent is often used to drive the electrophilic aromatic substitution to completion.

-

Aqueous Work-up: The intermediate iminium salt is hydrolyzed to the final aldehyde product during the aqueous work-up and neutralization steps.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the aldehyde functionality, which serves as a versatile electrophilic site for various nucleophilic additions and condensation reactions.

Caption: Reactivity map of this compound.

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄). This provides a route to 1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylic acid, another valuable synthetic intermediate.

Reduction

Reduction of the aldehyde to the corresponding primary alcohol, [1-(4-isopropylphenyl)-1H-pyrazol-4-yl]methanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

Reductive Amination

Reductive amination is a powerful tool for introducing diversity. The aldehyde can react with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine. This reaction is highly valuable in medicinal chemistry for creating libraries of compounds.[7]

Condensation Reactions

The aldehyde readily undergoes condensation reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) under basic conditions (Knoevenagel condensation) to form α,β-unsaturated systems. It can also react with ketones in the presence of a base to form chalcone-like structures, which are themselves an important class of bioactive molecules.[8]

Palladium-Catalyzed Cross-Coupling

While the aldehyde itself is not directly involved, the pyrazole ring can be further functionalized. For instance, if a halogen or triflate is present at other positions of the pyrazole ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions can be employed to introduce aryl, alkynyl, or alkenyl groups, respectively.[9][10]

Applications in Medicinal Chemistry

This compound is a key building block for the synthesis of more complex heterocyclic systems with therapeutic potential. Its primary application lies in the construction of scaffolds for kinase inhibitors.

Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

This aldehyde is a crucial precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which form the core structure of several Janus Kinase (JAK) inhibitors.[2] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. The aldehyde can be converted to a nitrile, which then undergoes cyclization with formamidine to construct the pyrazolo[3,4-d]pyrimidine core. The 4-isopropylphenyl group can occupy a key binding pocket in the target kinase.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, the safety precautions for analogous pyrazole carbaldehydes should be followed.

-

Hazard Statements: Based on related compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[11][12]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.[15]

-

Store in a tightly closed container in a cool, dry place.[14]

-

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery and development. Although specific experimental data for this molecule is sparse, a comprehensive understanding of its chemical properties and reactivity can be inferred from closely related N-aryl pyrazole-4-carbaldehydes. Its straightforward synthesis via the Vilsmeier-Haack reaction and the rich chemistry of its aldehyde functionality make it an attractive starting material for the synthesis of complex bioactive molecules, particularly kinase inhibitors. This guide provides a foundational understanding for researchers looking to explore the utility of this promising heterocyclic compound.

References

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Tumkevičius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Retrieved from [Link]

-

Khan, I., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(2), M650. Retrieved from [Link]

-

Tumkevičius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]

-

El-Faham, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved from [Link]

-

Capot Chemical. (2019). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and medicinal importance of pyrazole derivatives. Journal of Advanced Scientific Research, 12(3), 37-43. Retrieved from [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 696646-74-9 Cas No. | 3-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde | Matrix Scientific [matrixscientific.com]

- 4. ossila.com [ossila.com]

- 5. chemmethod.com [chemmethod.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. researchgate.net [researchgate.net]

- 11. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 13. capotchem.com [capotchem.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. fishersci.com [fishersci.com]

Physical properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Physical Properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

1-isopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that has garnered significant interest as a key intermediate in medicinal chemistry and organic synthesis.[1][2] The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and capacity for diverse biological interactions.[3] The strategic placement of a reactive carbaldehyde group at the 4-position, combined with an N-isopropyl substituent, creates a versatile scaffold for the synthesis of novel bioactive molecules, with applications in the development of anti-inflammatory and anti-cancer agents.[2][4][5]

A thorough understanding of the physical properties of this intermediate is paramount for its effective use. These properties—from molecular weight and physical state to spectroscopic signature and solubility—govern its handling, reactivity, purification, and formulation. This guide provides a comprehensive overview of the known and predicted physical characteristics of 1-isopropyl-1H-pyrazole-4-carbaldehyde, outlines authoritative protocols for their experimental determination, and explains the scientific principles behind these characterization techniques.

Core Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [4] |

| Molecular Weight | 138.17 g/mol | [4] |

| IUPAC Name | 1-isopropyl-1H-pyrazole-4-carbaldehyde | [4] |

| CAS Number | 313735-67-0 | [4] |

| Physical State | Yellow Liquid | [4][6] |

| Purity | Typically ≥95-97% (HPLC) | [4][6] |

| Storage | 2-8°C in an inert atmosphere | [4][6] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the molecular structure and purity of a synthesized compound. While a complete, publicly verified dataset for 1-isopropyl-1H-pyrazole-4-carbaldehyde is scarce, a robust predictive foundation can be established from the analysis of its functional groups and data from related pyrazole derivatives.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃) or DMSO-d₆.[7]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The septet-doublet pattern is a classic signature of an isopropyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |

| Pyrazole H-3 | 8.0 - 8.2 | Singlet | - |

| Pyrazole H-5 | 7.8 - 8.0 | Singlet | - |

| Isopropyl CH | 4.5 - 4.8 | Septet | ~7.0 |

| Isopropyl CH₃ | 1.4 - 1.6 | Doublet | ~7.0 |

| (Data based on predictive models and analysis of similar structures[7]) |

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton. The aldehyde carbonyl carbon is characteristically found far downfield.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Pyrazole C-4 | 140 - 145 |

| Pyrazole C-3 | 138 - 142 |

| Pyrazole C-5 | 130 - 135 |

| Isopropyl CH | 50 - 55 |

| Isopropyl CH₃ | 22 - 24 |

| (Data based on predictive models and analysis of similar structures[4][7]) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The conjugation of the aldehyde with the pyrazole ring is expected to lower the C=O stretching frequency compared to a simple aliphatic aldehyde.[7]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (pyrazole ring) | 3100 - 3150 | Medium |

| C-H stretch (isopropyl) | 2850 - 3000 | Medium |

| C-H stretch (aldehyde) | 2720 - 2820 | Medium, often two bands |

| C=O stretch (conjugated aldehyde) | 1670 - 1700 | Strong |

| C=N stretch (pyrazole ring) | 1580 - 1620 | Medium |

| C=C stretch (pyrazole ring) | 1450 - 1550 | Medium |

| (Data based on predictive models and analysis of similar structures[4][7][8]) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. The expected molecular ion peak for this compound corresponds to its molecular weight.[4]

| Analysis | Predicted m/z Value | Interpretation |

| Molecular Ion Peak [M]⁺ | 138 | Corresponds to the molecular formula C₇H₁₀N₂O.[8] |

| Major Fragment | 123 | Loss of a methyl radical (-CH₃) from the isopropyl group.[4] |

| Other Fragments | - | Fragmentation of pyrazoles often involves the loss of HCN and N₂.[4] |

Synthesis and Purification Workflow

The physical properties of a compound are only reliable if the sample is pure. The most common route to synthesize 1-isopropyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole.[9][10] This reaction is sensitive to moisture and requires careful control of temperature.[9][10]

Caption: Synthetic workflow for 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Authoritative Experimental Protocols

The following protocols describe standard methodologies for the characterization and synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde, ensuring data integrity and reproducibility.

Protocol 1: Vilsmeier-Haack Synthesis

This protocol is foundational for obtaining the material to be analyzed. The causality behind using anhydrous conditions is to prevent the violent and deactivating hydrolysis of phosphorus oxychloride and the Vilsmeier reagent itself.[9][10]

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).[9] Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-2.5 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 5°C.[10] Stir the resulting mixture at 0°C for 30-60 minutes to allow for complete formation of the reagent.[9]

-

Formylation: Dissolve 1-isopropyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DMF) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.[9]

-

Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60-80°C.[9] Monitor the reaction's progress by Thin Layer Chromatography (TLC).[9][10]

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.[7] Neutralize the aqueous solution slowly with a saturated sodium bicarbonate solution until the pH is basic.[7]

-

Extraction: Extract the product from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate (3x).[9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9] Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure compound.[9]

Protocol 2: Spectroscopic Characterization

This workflow is critical for verifying the identity and purity of the synthesized product. Each step provides a layer of validation.

Caption: General workflow for spectroscopic characterization.

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.[7] Process the data and reference the chemical shifts to tetramethylsilane (TMS) as an internal standard.[7][11]

-

IR Spectroscopy: As the compound is a liquid, prepare a sample as a thin film between two salt plates (NaCl or KBr).[7] Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer and identify the characteristic absorption bands.[7]

-

Mass Spectrometry: Prepare a dilute solution of the sample and introduce it into the mass spectrometer via an appropriate method like direct infusion or after chromatographic separation (LC-MS).[7] Use a suitable ionization technique, such as Electrospray Ionization (ESI), and analyze the spectrum for the molecular ion peak and fragmentation patterns.[7]

Protocol 3: Aqueous Solubility Determination

Aqueous solubility is a critical physical property for any compound intended for biological applications, as it directly impacts absorption and bioavailability.[1] Since no public data exists for this compound, this protocol provides a reliable method for its determination.[1]

-

Objective: To determine the thermodynamic equilibrium solubility of the compound.

-

Method (Shake-Flask Method): Add an excess amount of 1-isopropyl-1H-pyrazole-4-carbaldehyde to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid or liquid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.[1]

-

Calculation: The solubility is calculated by comparing the concentration of the saturated solution to a standard curve of known concentrations.

Stability and Storage

The chemical stability of an intermediate is crucial for ensuring the integrity of synthetic outcomes and for long-term storage.

-

Chemical Stability: The aldehyde functional group is the most reactive site and is susceptible to oxidation, which would convert it to the corresponding 1-isopropyl-1H-pyrazole-4-carboxylic acid.[5] This can be accelerated by exposure to air (oxygen), elevated temperatures, and light.[5]

-

Recommended Storage: To mitigate degradation, the compound should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[4][6] Handling should be performed in a well-ventilated area to avoid inhalation.[5]

Conclusion

1-isopropyl-1H-pyrazole-4-carbaldehyde is a valuable synthetic intermediate whose physical properties are central to its application in research and drug development. This guide has consolidated the known and predicted characteristics, from its liquid state at ambient temperature to its detailed spectroscopic fingerprint. The provided protocols offer a validated framework for its synthesis and characterization, empowering researchers to proceed with confidence. A thorough understanding and experimental validation of these physical properties are essential first steps in unlocking the full therapeutic potential of the complex molecules derived from this versatile pyrazole scaffold.

References

- Technical Guide: Physicochemical Properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.

- Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide - Benchchem.

- An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.

- Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues - Benchchem.

- Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.

- An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.

- Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.

- 1-Isopropyl-1H-pyrazole-4-carbaldehyde | 313735-67-0 - Sigma-Aldrich.

- An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.

- An In-depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.

- 1-Isopropyl-1H-pyrazole-4-carbaldehyde - Chem-Impex.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Isopropyl-1H-pyrazole-4-carbaldehyde | 313735-67-0 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Architect's Molecule: A Technical Guide to 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde in Modern Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole nucleus is one such "privileged structure," a testament to its versatile binding capabilities and synthetic accessibility. This guide focuses on a particularly valuable derivative: 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde . This compound is not merely a synthetic intermediate; it is a carefully designed building block, pivotal in the construction of complex molecular architectures targeting critical disease pathways.[1] Its significance is most pronounced in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases and cancers.

This document provides an in-depth technical overview for researchers, scientists, and drug development professionals. It will elucidate the synthesis, molecular characteristics, and strategic application of this compound, with a particular focus on its role as a precursor to potent therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is characterized by a five-membered pyrazole ring, substituted at the N1 position with a 4-isopropylphenyl group and at the C4 position with a carbaldehyde moiety. This strategic arrangement of functional groups dictates its reactivity and utility in medicinal chemistry.

| Property | Value/Description | Source |

| Molecular Formula | C₁₃H₁₄N₂O | N/A |

| Molecular Weight | 214.26 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | 313735-67-0 | [2] |

| Physical State | Predicted to be a yellow liquid or low-melting solid at ambient temperature. | [1] |

| Solubility | Expected to have low aqueous solubility but good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. | [3] |

| Storage | Recommended to be stored at 2-8°C under an inert atmosphere. | [1] |

Synthesis of this compound: The Vilsmeier-Haack Approach

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4] This reaction facilitates the formylation of electron-rich heterocyclic rings. The causality behind this choice of reaction lies in its efficiency and the ready availability of the starting materials. The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile that readily attacks the electron-rich C4 position of the pyrazole ring.

Caption: Workflow of the Vilsmeier-Haack Synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system, with reaction progress monitored by Thin Layer Chromatography (TLC) at each critical stage.

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5-2.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 1-(4-isopropylphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80°C. Monitor the reaction's progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |

| Pyrazole H-3 | 8.0 - 8.2 | Singlet | - |

| Pyrazole H-5 | 7.8 - 8.0 | Singlet | - |

| Phenyl H | 7.3 - 7.6 | Multiplet | - |

| Isopropyl CH | 2.9 - 3.1 | Septet | ~7.0 |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet | ~7.0 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Phenyl C (quaternary, attached to N) | 138 - 142 |

| Phenyl C (quaternary, attached to isopropyl) | 148 - 152 |

| Phenyl CH | 120 - 130 |

| Pyrazole C-4 | 140 - 145 |

| Pyrazole C-3 | 138 - 142 |

| Pyrazole C-5 | 130 - 135 |

| Isopropyl CH | 33 - 35 |

| Isopropyl CH₃ | 23 - 25 |

IR (Infrared) Spectroscopy (Predicted)

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic & pyrazole) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| C=N & C=C stretch (aromatic & pyrazole) | 1450 - 1620 | Medium |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 214 | [M]⁺ (Molecular Ion) |

| 199 | [M - CH₃]⁺ |

| 185 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 171 | [M - C₃H₇]⁺ |

Application in Drug Discovery: A Gateway to JAK Inhibitors

The primary utility of this compound in drug discovery is its role as a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines.[4] This heterocyclic core is central to several clinically important Janus Kinase (JAK) inhibitors.[4]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and immune response.[5] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers. JAK inhibitors function by blocking the activity of JAK enzymes, thus interrupting this signaling cascade.

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

Synthetic Workflow to Pyrazolo[3,4-d]pyrimidine Core

The transformation of this compound into the pyrazolo[3,4-d]pyrimidine scaffold is a multi-step process that showcases the versatility of the carbaldehyde functional group. A pivotal step is the conversion of the aldehyde to a nitrile, which is then elaborated into the fused pyrimidine ring.

Caption: Synthetic Pathway to the Pyrazolo[3,4-d]pyrimidine Core.

Experimental Protocol: Conversion to Nitrile Intermediate

-

Oxime Formation: To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture and monitor by TLC until the starting material is consumed.

-

Dehydration to Nitrile: Suspend the resulting oxime (1.0 eq) in a dehydrating agent such as acetic anhydride or phosphorus oxychloride. Heat the mixture under reflux for 1-2 hours.

-

Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure to yield the nitrile intermediate, which can be further purified by chromatography.

This nitrile is a direct precursor to the 3-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile, which undergoes cyclization to form the core of many JAK inhibitors.[4]

Conclusion

This compound is a prime example of a molecular scaffold engineered for purpose. Its synthesis is robust and scalable, and its physicochemical and spectroscopic properties are well-defined. For researchers in drug discovery, this molecule represents a critical entry point into the synthesis of potent and selective JAK inhibitors. The strategic placement of its functional groups allows for efficient and logical synthetic transformations to construct the pharmacologically important pyrazolo[3,4-d]pyrimidine core. A thorough understanding of this key building block empowers scientists to develop the next generation of targeted therapies for a range of debilitating diseases.

References

-

Xin, P., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology, 80, 106210. [Link]

- Zhang, X., et al. (2019). Synthesis process of ruxolitinib. U.S.

-

Abdel-Aziz, A. A.-M., et al. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 347(11), 822-829. [Link]

-

ResearchGate. (2023). Ruxolitinib. [Link]

-

Al-Romaigh, H. S., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7264. [Link]

-

OUCi. (n.d.). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. [Link]

-

YouTube. (2016). Combined problem on UV, IR, 1H NMR, 13C NMR and Mass - Part VII (CHE). [Link]

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]

-

ResearchGate. (2020). Research progress of synthesis and pharmacological activity of pyrazolo[3, 4-d] pyrimidine derivatives. [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... [Link]

-

ResearchGate. (2023). (PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

Reactivity of the aldehyde group in pyrazole-4-carbaldehydes

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Pyrazole-4-carbaldehydes

Abstract

Pyrazole-4-carbaldehydes are pivotal intermediates in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The aldehyde functionality at the C4 position serves as a versatile synthetic handle, enabling a vast array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of this aldehyde group, grounded in mechanistic principles and supported by field-proven experimental protocols. We will delve into the electronic characteristics of the pyrazole scaffold that govern this reactivity, survey key transformations including condensation, oxidation, and reduction reactions, and present detailed methodologies to empower researchers in drug discovery and chemical synthesis.

Introduction: The Electronic Landscape of Pyrazole-4-carbaldehydes

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This structure imparts a unique electronic character that directly influences the reactivity of its substituents. The pyrazole nucleus is generally considered electron-deficient, which enhances the electrophilicity of the carbonyl carbon in the C4-carbaldehyde group. This heightened electrophilicity makes the aldehyde particularly susceptible to nucleophilic attack, forming the basis for many of its characteristic reactions.

Substituents on the pyrazole ring, particularly at the N1, C3, and C5 positions, can further modulate this reactivity. Electron-withdrawing groups will intensify the partial positive charge on the aldehyde carbon, accelerating reactions with nucleophiles. Conversely, electron-donating groups can temper this reactivity. Understanding this electronic interplay is crucial for predicting reaction outcomes and designing rational synthetic strategies.

This guide will focus on the principal reactions of the aldehyde moiety, providing the causal insights behind experimental choices and offering robust, validated protocols for practical application.

Caption: Electronic influence of the pyrazole ring on the aldehyde group.

Synthesis of the Pyrazole-4-carbaldehyde Scaffold

Before exploring its reactivity, it is pertinent to understand the primary method for synthesizing the pyrazole-4-carbaldehyde core: the Vilsmeier-Haack reaction . This reliable formylation reaction is the most prevalent method for introducing an aldehyde group onto electron-rich heterocyclic systems like pyrazoles.[2][4][5]

The reaction involves the treatment of a substituted pyrazole with the Vilsmeier reagent, a chloroiminium salt typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[6] The Vilsmeier reagent acts as the electrophile, attacking the electron-rich C4 position of the pyrazole ring, followed by hydrolysis to yield the desired 4-formylpyrazole.[6]

Caption: General workflow for Vilsmeier-Haack formylation of pyrazoles.

While the Vilsmeier-Haack reaction is dominant, other methods such as the oxidation of corresponding (pyrazol-4-yl)methanols or the formylation of pyrazolylmagnesium Grignard reagents have also been reported.[7][8]

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde carbon in pyrazole-4-carbaldehydes allows it to participate in a wide range of transformations.

Condensation Reactions

Condensation reactions are among the most powerful tools for C-C and C-N bond formation, and pyrazole-4-carbaldehydes are excellent substrates for these transformations.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, pyrazolones), typically catalyzed by a weak base.[9] This reaction proceeds via a nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[9] These products are valuable precursors for synthesizing compounds with significant biological activity.[10][11]

Caption: Simplified mechanism of the Knoevenagel condensation.

Table 1: Examples of Knoevenagel Condensation with Pyrazole-4-carbaldehydes

| Pyrazole Substrate | Active Methylene Reagent | Catalyst/Solvent | Product Yield (%) | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 3-Methyl-1-phenylpyrazolin-5-(4H)-one | Borate Zirconia / H₂O | High (not specified) | [10] |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 3-Methyl-1-phenylpyrazolin-5-(4H)-one | Ethylammonium nitrate | High (not specified) | [10] |

| Thiophene-2-carbaldehydes | 1-Phenyl-1H-pyrazol-5(4H)-ones | Acetic Acid | Not specified | [12][13] |

| Aryl(hetaryl)pyrazole-4-carbaldehydes | Substituted pyrazolones | Not specified | Moderate to Good | [11] |

| Note: While the aldehyde is on thiophene, the active methylene is a pyrazolone, demonstrating a related condensation. |

The Wittig reaction provides a pathway to synthesize alkenes by reacting the pyrazole-4-carbaldehyde with a phosphorus ylide. This reaction is highly valuable for introducing vinyl groups, extending conjugation, and creating more complex molecular scaffolds. The reaction of (1,3-diaryl-1H-pyrazol-4-yl)methyl)triphenylphosphonium chloride with aromatic aldehydes, a variation of the Wittig reaction, has been used to synthesize 4-[2-arylethenyl]pyrazoles.[8]

The aldehyde group readily condenses with primary amines to form imines (Schiff bases). Similarly, reactions with hydroxylamine and various hydrazines or semicarbazides yield the corresponding oximes, hydrazones, and semicarbazones.[8] These derivatives are not only stable compounds in their own right, often exhibiting biological activity, but also serve as intermediates for further cyclization reactions to generate more complex heterocyclic systems.

Oxidation to Carboxylic Acids

The aldehyde group can be smoothly oxidized to the corresponding pyrazole-4-carboxylic acid. This transformation is fundamental for introducing a carboxylic acid moiety, which is a key functional group in many pharmaceutical compounds due to its ability to engage in hydrogen bonding and salt formation. Standard oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can be employed, although milder conditions are often preferred to avoid degradation of the pyrazole ring. For example, 1,3-diaryl-1H-pyrazole-4-carbaldehydes have been oxidized to the corresponding carboxylic acids.[8]

Reduction to Alcohols

The reduction of the aldehyde group to a primary alcohol, (pyrazol-4-yl)methanol, is a common and straightforward transformation. This reaction is typically achieved with high efficiency using hydride-based reducing agents.

-

Sodium borohydride (NaBH₄) is a mild and selective reagent, ideal for this purpose, and is generally used in alcoholic solvents like methanol or ethanol.

-

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, though it requires anhydrous conditions (e.g., in THF or diethyl ether) and a more cautious workup.[8]

The resulting primary alcohols are versatile intermediates, serving as precursors for esters, ethers, and halides.

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for key transformations.

Protocol 1: Vilsmeier-Haack Formylation of a Substituted Pyrazole[4][6]

Objective: To synthesize a pyrazole-4-carbaldehyde from a pyrazole precursor.

Materials:

-

Substituted Pyrazole (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (3.0 - 4.0 eq)

-

Dichloromethane (DCM, optional solvent)

-

Ice water or crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reagent Preparation (Caution: Exothermic and moisture-sensitive): In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Add POCl₃ (3.0 - 4.0 eq) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form as a viscous, often white or pale-yellow, complex. Allow the mixture to stir at 0-5 °C for 30-60 minutes.

-

Formylation: Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[4][14]

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice or ice-cold water to quench the reaction and hydrolyze the intermediate.

-

Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

-

Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate or DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-4-carbaldehyde.

Protocol 2: Knoevenagel Condensation with a Pyrazolone[13]

Objective: To synthesize a 4-(pyrazolylmethylene)pyrazol-5-one derivative.

Materials:

-

Pyrazole-4-carbaldehyde (1.0 eq)

-

Substituted Pyrazolone (e.g., 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one) (1.0 eq)

-

Glacial Acetic Acid (as solvent and catalyst) or Ethanol with a catalytic amount of piperidine.

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the pyrazole-4-carbaldehyde and the substituted pyrazolone in glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Filter the solid product using a Büchner funnel and wash with cold ethanol.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to afford the pure condensed product.

Conclusion

The aldehyde group of pyrazole-4-carbaldehydes is a remarkably versatile functional group, whose reactivity is intrinsically linked to the electron-deficient nature of the pyrazole ring. This guide has detailed the primary synthetic pathways that leverage this reactivity, including condensation, oxidation, and reduction reactions. The provided protocols offer a reliable foundation for researchers to utilize these essential building blocks in the synthesis of novel compounds for pharmaceutical and materials science applications. A thorough understanding of the principles and methodologies outlined herein is essential for any scientist working in this dynamic area of heterocyclic chemistry.

References

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

KNOEVENAGEL CONDENSATION OF HETEROAROMATIC ALDEHYDES WITH 1-PHENYL-1H-PYRAZOL-5(4H)-ONES. Connect Journals. [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). [Link]

-

Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-